molecular formula C6H5N5O B2715606 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 1146289-90-8

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Número de catálogo: B2715606
Número CAS: 1146289-90-8
Peso molecular: 163.14
Clave InChI: BTKZKKIWOKIADT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both a triazole and a pyridazinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with triazole-containing aldehydes or ketones under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with the presence of catalysts like acetic acid or sodium acetate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions that integrate triazole and pyridazine moieties. The compound can be synthesized through various methods including:

  • Click Chemistry : Utilizing azides and alkynes to form 1,2,3-triazoles.
  • Cyclization Reactions : Involving hydrazine derivatives and carbonyl compounds to yield pyridazine structures.

The structural integrity and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In one study, derivatives of this compound were tested against Mycobacterium tuberculosis, showing promising results in inhibiting the growth of both drug-sensitive and multidrug-resistant strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

In vitro assays have shown that this compound derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antitubercular Activity

A series of synthesized triazole-pyridazine hybrids were evaluated for their antitubercular activity using the resazurin microplate assay. The results indicated that specific modifications to the triazole ring enhanced the efficacy against Mycobacterium tuberculosis .

Compound IDStructureMIC (µg/mL)Activity
7astructure0.5Active
7bstructure0.25Highly Active

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a derivative of this compound was tested against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range across different cell types .

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Apoptosis induction
MCF77.5Cell cycle arrest

Mecanismo De Acción

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:

Actividad Biológica

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a dihydropyridazine moiety. Its molecular formula is C7H7N5OC_7H_7N_5O with a molecular weight of approximately 165.16 g/mol. The structure can be represented as follows:

Structure 6 1H 1 2 4 triazol 1 yl 2 3 dihydropyridazin 3 one\text{Structure }\text{6 1H 1 2 4 triazol 1 yl 2 3 dihydropyridazin 3 one}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound demonstrated effectiveness against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15.0Cell cycle arrest in G0/G1 phase
A549 (lung cancer)10.0Inhibition of PI3K/Akt signaling pathway

The anticancer activity appears to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Anti-inflammatory Activity

In animal models, this compound exhibited anti-inflammatory effects. It significantly reduced edema in carrageenan-induced paw edema tests at doses of 10 mg/kg and 20 mg/kg . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable study involved administering the compound to mice with induced inflammatory bowel disease (IBD). Results showed a reduction in disease severity and histological damage compared to control groups . This suggests potential therapeutic applications in treating IBD and other inflammatory conditions.

Propiedades

IUPAC Name

3-(1,2,4-triazol-1-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c12-6-2-1-5(9-10-6)11-4-7-3-8-11/h1-4H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKZKKIWOKIADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146289-90-8
Record name 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.